In-Depth Technical Guide to 2,6-Diphenylphenol (CAS 2432-11-3)
In-Depth Technical Guide to 2,6-Diphenylphenol (CAS 2432-11-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,6-diphenylphenol (CAS 2432-11-3). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.
Core Properties and Data
2,6-Diphenylphenol is a white to off-white crystalline solid.[1] Its chemical structure, featuring a hydroxyl group flanked by two phenyl rings, contributes to its unique physical and chemical characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-diphenylphenol is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2432-11-3 | [2] |
| Molecular Formula | C₁₈H₁₄O | [2][3] |
| Molecular Weight | 246.30 g/mol | [2] |
| Melting Point | 101-103 °C | [1][2][3] |
| Boiling Point | 384.8 ± 11.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| pKa | 10.02 ± 0.10 (Predicted) | [1] |
| LogP | 4.68 | [3] |
| Flash Point | 183.2 ± 11.1 °C | [3] |
Spectroscopic Data
The structural identity of 2,6-diphenylphenol is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided below.
| Spectroscopy | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. The spectrum would show characteristic signals for the aromatic protons and the hydroxyl proton. | [3][4] |
| ¹³C NMR | Spectra available, providing information on the carbon skeleton of the molecule. | [5][6] |
| Infrared (IR) | Spectra available, showing characteristic absorption bands for the O-H and C-H (aromatic) stretching vibrations. | [1] |
| Mass Spectrometry (MS) | Mass spectra available, with the molecular ion peak confirming the molecular weight. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. This section provides protocols for the synthesis of 2,6-diphenylphenol.
Synthesis of 2,6-Diphenylphenol via Suzuki Coupling
This protocol describes a common method for the synthesis of 2,6-diphenylphenol using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
2,6-Dichlorophenol
-
Phenylboronic acid
-
Palladium diacetate (Pd(OAc)₂)
-
Dicyclohexylphenylphosphine
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane
-
Water
-
Anhydrous sodium sulfate
-
Nitrogen gas
Equipment:
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2 L three-necked flask
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Stirring apparatus
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Heating mantle with temperature control
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Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 2 L three-necked flask under a nitrogen atmosphere, add 2,6-dichlorophenol (0.9 mol, 146.7 g), phenylboronic acid (0.05 mol), palladium diacetate (0.045 mol), dicyclohexylphenylphosphine (0.0045 mol), and 1,2-dichloroethane (790.6 g).
-
Initial Heating: Seal the flask and stir the mixture, gradually heating to 40 °C.
-
Addition of Base: Prepare a solution of potassium phosphate (1.8 mol) in 600 g of water. Add this aqueous solution dropwise to the reaction mixture, maintaining the temperature at 40 °C.
-
Reaction Progression: After the addition is complete, raise the temperature to 70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate, 2-chloro-6-phenyl phenol.
-
Work-up: Once the reaction is complete, cool the mixture to 40 °C and allow the layers to separate. Separate the aqueous layer.
-
Purification: Wash the organic phase until neutral. Dry the organic phase over anhydrous sodium sulfate. Remove the 1,2-dichloroethane by vacuum distillation at 90 °C and 0.095 MPa to obtain the crude product.
-
Crystallization: Cool the crude product to 0 °C, filter, and dry to yield 2,6-diphenylphenol as a white, needle-like powder.
Characterization:
-
The purity of the final product can be determined by Gas Chromatography (GC).
-
The melting point should be in the range of 101.4 - 104.7 °C.
Suzuki Coupling Synthesis of 2,6-Diphenylphenol.
Biological Activity and Signaling Pathways
Phenolic compounds, as a class, are known for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate various cellular signaling pathways. While specific studies on 2,6-diphenylphenol are limited, the general mechanisms of action for related phenolic compounds can provide insights into its potential biological roles.
Antioxidant Activity and the Keap1-Nrf2 Pathway
Many phenolic compounds exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Mechanism of Action:
-
Oxidative Stress: Under conditions of oxidative stress, reactive oxygen species (ROS) accumulate in the cell.
-
Nrf2 Activation: Phenolic compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Gene Expression: This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
-
Cellular Protection: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
While direct evidence for 2,6-diphenylphenol's interaction with this pathway is not yet established, its phenolic structure suggests it may act as an antioxidant and potentially modulate the Keap1-Nrf2 pathway.
Potential modulation of the Keap1-Nrf2 antioxidant pathway.
Applications in Synthesis
The bulky phenyl groups of 2,6-diphenylphenol make it a useful ligand in coordination chemistry, particularly for the synthesis of metal clusters and functional macrocycles.
Ligand in Manganese Cluster Synthesis
Precursor for Octaazaphthalocyanine Derivatives
2,6-Diphenylphenol is also utilized in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, which are precursors for the synthesis of octaazaphthalocyanine (AzaPc) derivatives.[4] The bulky diphenylphenoxy groups can be introduced onto the periphery of the AzaPc macrocycle to improve its solubility and prevent aggregation, which is crucial for studying its photophysical properties and for applications in materials science. The synthesis involves a nucleophilic aromatic substitution reaction between the phenoxide of 2,6-diphenylphenol and a chlorinated pyrazine-dicarbonitrile derivative.
Conclusion
2,6-Diphenylphenol is a versatile chemical with well-defined physical and spectroscopic properties. Its synthesis via Suzuki coupling is a robust and high-yielding method. While its direct biological activities and interactions with specific signaling pathways are still an area for further investigation, its structural similarity to other antioxidant phenols suggests potential roles in modulating cellular stress responses. Furthermore, its application as a bulky ligand in the synthesis of coordination complexes highlights its utility in the development of new materials and catalysts. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of 2,6-diphenylphenol in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
